Product packaging for Monochlorotyrosine(Cat. No.:CAS No. 7298-90-0)

Monochlorotyrosine

Cat. No.: B1606761
CAS No.: 7298-90-0
M. Wt: 215.63 g/mol
InChI Key: ACWBBAGYTKWBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Amino Acid Modifications in Biological Systems

Following protein synthesis, amino acids can undergo chemical changes known as post-translational modifications (PTMs). These modifications are crucial for expanding the functional diversity of proteins beyond what is encoded by the 20 common amino acids. thermofisher.comuniprot.org PTMs involve the covalent addition of functional groups, such as phosphate (B84403) or acetyl groups, or even entire proteins, to amino acid side chains. thermofisher.comabcam.com These alterations can profoundly impact a protein's structure, activity state, cellular localization, and interactions with other molecules like proteins, lipids, and nucleic acids. thermofisher.comlestudium-ias.com

This regulatory mechanism is fundamental to nearly all aspects of cell biology. thermofisher.com For instance, many proteins are modified immediately after synthesis to ensure they fold correctly or are transported to the appropriate cellular compartment. thermofisher.com Later modifications can switch a protein's biological activity on or off, or tag it for degradation, allowing cells to respond dynamically to internal and external signals. abcam.comlestudium-ias.com The vast number of potential proteins, estimated to be over a million in the human proteome, arises in large part from these modifications acting on a genome of only 20,000 to 25,000 genes. thermofisher.com

Overview of Reactive Oxygen and Nitrogen Species in Cellular Processes

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules and free radicals derived from molecular oxygen and nitrogen, respectively. nih.govmdpi.com They are natural byproducts of cellular metabolism, particularly from processes within the mitochondria. researchgate.netphysiology.org These species play a dual role in biology. nih.govmdpi.com At low to moderate concentrations, they function as essential signaling molecules in various cellular processes, including cell growth, inflammation, and immune responses. nih.govnih.gov This physiological role is termed "oxidative eustress." nih.gov

However, when the production of ROS and RNS overwhelms the cell's antioxidant defense systems, a state of "oxidative stress" or "oxidative distress" occurs. nih.govnih.gov This imbalance leads to indiscriminate damage to vital cellular components, including lipids, nucleic acids, and proteins. mdpi.comresearchgate.net Such oxidative damage is implicated in the aging process and the pathogenesis of numerous diseases. nih.gov

Contextualizing Halogenation as a Specific Oxidative Modification of Tyrosine Residues

Within the broader context of oxidative stress-induced PTMs, the halogenation of amino acids represents a specific and significant modification. Tyrosine, an aromatic amino acid, is particularly susceptible to modification by reactive species. portlandpress.com One such modification is chlorination, which is the incorporation of a chlorine atom into the tyrosine molecule. portlandpress.commdpi.com

This reaction is prominently catalyzed by myeloperoxidase (MPO), an enzyme found in neutrophils, a type of white blood cell. nih.govtandfonline.com During inflammation, activated neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent. mdpi.comnih.govtandfonline.com HOCl can then react with tyrosine residues in proteins to form 3-chlorotyrosine, a stable end-product. portlandpress.comnih.gov Because MPO is the only human enzyme known to generate HOCl under physiological conditions, the presence of 3-chlorotyrosine serves as a specific biomarker for MPO-catalyzed oxidation and the associated inflammatory response. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO3 B1606761 Monochlorotyrosine CAS No. 7298-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBBAGYTKWBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864059
Record name 3-Chlorotyrosine
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URL https://comptox.epa.gov/dashboard/DTXSID10864059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Chlorotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7298-90-0, 7423-93-0
Record name 3-Chlorotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLOROTYROSINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK019939LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Chlorotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Monochlorotyrosine

Chemical Structure and Formation

, specifically 3-chloro-L-tyrosine, is a derivative of the amino acid L-tyrosine. nih.govsigmaaldrich.com Its chemical structure consists of the tyrosine backbone with a single chlorine atom substituted onto the 3-position of the phenolic ring, ortho to the hydroxyl group. nih.gov The molecular formula for 3-chlorotyrosine is C₉H₁₀ClNO₃. nih.govnih.gov

The formation of 3-chlorotyrosine in biological systems is a hallmark of inflammation-associated oxidative stress, driven by the enzyme myeloperoxidase (MPO). tandfonline.comresearchgate.net The process begins when neutrophils, key cells of the innate immune system, are activated at a site of inflammation. nih.gov These activated neutrophils secrete MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and abundant chloride ions (Cl⁻) to generate hypochlorous acid (HOCl). mdpi.comnih.gov

HOCl is a potent oxidant that can directly react with the electron-rich phenol (B47542) ring of tyrosine residues within proteins via an electrophilic aromatic substitution. mdpi.comspandidos-publications.com This reaction results in the covalent attachment of a chlorine atom, yielding the stable post-translational modification, 3-chlorotyrosine. portlandpress.comnih.gov The specificity of this reaction makes 3-chlorotyrosine a unique footprint of MPO activity in vivo. nih.govresearchgate.net

Detection and Analysis Methods

The identification and quantification of 3-chlorotyrosine in biological samples are critical for its use as a biomarker. Several advanced analytical techniques are employed for this purpose, each with distinct advantages.

Mass spectrometry (MS) coupled with chromatography is the gold standard for detecting 3-chlorotyrosine due to its high sensitivity and specificity. nih.gov Methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently used. nih.govnih.gov These techniques often employ stable isotope dilution, where a known amount of an isotopically labeled version of 3-chlorotyrosine (e.g., containing ¹³C) is added to the sample. This internal standard allows for precise quantification by correcting for sample loss during preparation and analysis. nih.govnih.gov LC-MS/MS, in particular, allows for the direct analysis of the modified amino acid after protein hydrolysis without the need for chemical derivatization, which is often required for GC-MS. nih.govmdpi.com

The table below summarizes and compares the primary methods used for the detection of 3-chlorotyrosine.

Biological Implications and Link to Disease

The presence of 3-chlorotyrosine in proteins is not benign; it is a marker of molecular damage that signals intense inflammatory activity and has been linked to the pathology of several chronic diseases. tandfonline.comresearchgate.net Because its formation is specifically tied to the MPO-H₂O₂-Cl⁻ system of activated phagocytes, elevated levels of 3-chlorotyrosine serve as a direct indicator of neutrophil and monocyte-driven inflammation in vivo. nih.govnih.gov

This biomarker has been detected in a range of inflammatory conditions:

Atherosclerosis: 3-chlorotyrosine is found at significantly higher levels in atherosclerotic lesions compared to healthy artery walls. nih.gov It is particularly enriched in low-density lipoprotein (LDL) isolated from these plaques, suggesting that MPO-mediated oxidation contributes to the conversion of LDL into an atherogenic form that promotes disease progression. nih.govspandidos-publications.combiomedres.us

Respiratory Diseases: Increased levels of 3-chlorotyrosine have been identified in the airways of patients with conditions like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and in preterm infants who develop chronic lung disease. tandfonline.comresearchgate.net In COPD, its concentration in sputum correlates strongly with MPO activity, implicating neutrophil-derived oxidants in the pathophysiology of the disease. tandfonline.com

Chronic Kidney Disease (CKD): Plasma levels of protein-bound 3-chlorotyrosine have been shown to increase with the severity of CKD and are also associated with the presence of coronary artery disease in these patients. karger.com

Other Inflammatory Conditions: Elevated 3-chlorotyrosine has also been noted in rheumatoid arthritis and interstitial lung disease, further cementing its role as a general marker of inflammation-induced protein damage. tandfonline.comresearcher.life

Research Findings

Specific research studies have provided quantitative evidence linking 3-chlorotyrosine to various disease states. These findings underscore its utility as a specific biomarker for MPO-driven pathology.

Biological Roles and Mechanistic Implications of Monochlorotyrosine in Cellular Physiology and Pathophysiology

Monochlorotyrosine as a Consequence of Oxidative Stress Events

This compound, specifically 3-chlorotyrosine, is a modified amino acid formed when proteins are exposed to hypochlorous acid (HOCl). This potent oxidizing agent is generated by the enzyme myeloperoxidase (MPO), which is predominantly found in phagocytic cells like neutrophils. The formation of 3-chlorotyrosine is considered a specific marker of MPO-catalyzed oxidation and, by extension, of oxidative stress mediated by these immune cells. nih.govnih.gov

Link to Imbalance of Pro-oxidants and Antioxidants

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or pro-oxidants, and the body's ability to counteract their harmful effects with antioxidants. nih.govresearchgate.net MPO, released during inflammatory responses, utilizes hydrogen peroxide (H₂O₂) and chloride ions to produce HOCl, a major contributor to this pro-oxidant state. researchgate.netresearchgate.net This process is a key component of the innate immune system's defense against pathogens. researchgate.net However, excessive or uncontrolled MPO activity can lead to a state of "halogenative stress," where the production of chlorinated species like HOCl overwhelms the antioxidant defenses, resulting in damage to host tissues. researchgate.net The formation of this compound on proteins is a direct consequence of this imbalance, signifying that the antioxidant capacity has been surpassed by the pro-oxidant activity of the MPO system. encyclopedia.pubnih.gov

Molecular Responses to Oxidative Insult

The generation of this compound represents a significant molecular modification that can alter the structure and function of proteins. This modification is a hallmark of oxidative damage inflicted by MPO. bertin-bioreagent.com The presence of 3-chlorotyrosine has been detected in various pathological conditions associated with inflammation and oxidative stress, such as atherosclerosis, where it is found at significantly higher levels in atherosclerotic lesions compared to normal tissue. nih.gov This indicates that the MPO-H₂O₂-Cl⁻ system is actively contributing to protein oxidation in these disease states. nih.gov The formation of this compound can lead to downstream cellular responses, as the modified proteins may be recognized as damaged and targeted for degradation. Furthermore, as a signaling molecule, HOCl can activate pathways leading to cellular senescence or apoptosis. preprints.org

Involvement in Inflammatory Processes

This compound is intrinsically linked to inflammatory processes, primarily through the activity of the enzyme myeloperoxidase, which is a key mediator of inflammation. encyclopedia.pub Its presence serves as a specific biomarker for MPO-catalyzed chlorination at sites of inflammation. nih.gov

Role of Neutrophil and Monocyte Activity in MPO Release

Neutrophils and, to a lesser extent, monocytes are primary sources of myeloperoxidase. researchgate.netresearchgate.net During an inflammatory response, these immune cells are recruited to the site of injury or infection. biocompare.comnih.gov Upon activation, neutrophils release the contents of their azurophilic granules, which include MPO, into the extracellular space or phagosomes. nih.govresearchgate.net This degranulation process is a critical part of the innate immune response, aimed at killing invading pathogens. researchgate.net Monocytes, which can differentiate into macrophages, also contribute to the inflammatory milieu and can express MPO. biocompare.comnih.gov The release of MPO from these activated phagocytes is the crucial first step leading to the production of hypochlorous acid and the subsequent formation of this compound on surrounding proteins. researchgate.netpreprints.org

Interaction with Inflammatory Signaling Pathways

The formation of this compound is a downstream consequence of inflammatory signaling that activates neutrophils and monocytes. However, the reactive species that lead to its formation, such as HOCl, can also act as signaling molecules themselves, further propagating inflammatory pathways. preprints.org For instance, HOCl can activate signaling cascades like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govwikipedia.orgnih.gov The MAPK pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and inflammation. nih.govkegg.jp The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govnih.gov By influencing these key signaling pathways, the products of MPO activity can help to sustain and amplify the inflammatory response.

Impact on Local Tissue Microenvironment

The generation of this compound and the associated inflammatory processes significantly impact the local tissue microenvironment. The release of MPO and the production of HOCl contribute to the oxidative and halogenative stress within the tissue, leading to the modification of extracellular matrix proteins and other cellular components. nih.govgenscript.com This can alter tissue structure and function. The inflammatory milieu, characterized by the presence of activated immune cells and a cocktail of cytokines and chemokines, further shapes the microenvironment. frontiersin.orgfrontiersin.org This can lead to the recruitment of additional immune cells, perpetuating the inflammatory cycle. frontiersin.org In chronic inflammatory conditions, this sustained alteration of the tissue microenvironment can contribute to tissue damage and the pathogenesis of various diseases. encyclopedia.pubnih.gov For instance, in the context of tumors, the tumor microenvironment is a complex network of cells and matrix components that influences cancer progression, and inflammatory cells play a significant role in shaping this environment. nih.govmdpi.com

Table of Research Findings on this compound

FindingImplicationKey References
3-chlorotyrosine is a specific marker for protein oxidation by myeloperoxidase.Allows for the specific detection of damage caused by the MPO-H₂O₂-Cl⁻ system in vivo. nih.gov
Levels of 3-chlorotyrosine are significantly elevated in atherosclerotic lesions.Suggests a role for MPO-mediated oxidative stress in the pathogenesis of atherosclerosis. nih.gov
Neutrophils and monocytes are the primary sources of myeloperoxidase release during inflammation.Links the formation of this compound directly to the activity of these key innate immune cells. researchgate.netresearchgate.net
Hypochlorous acid, the precursor to this compound, can activate inflammatory signaling pathways like NF-κB and MAPK.Indicates that the products of MPO activity can amplify the inflammatory response. preprints.orgnih.govwikipedia.orgnih.gov
This compound formation alters the local tissue microenvironment through protein modification and sustained inflammation.Highlights the contribution of MPO-driven oxidative stress to tissue damage in chronic inflammatory diseases. encyclopedia.pubnih.govnih.gov

Mechanisms of Protein Structural and Functional Alterations due to Tyrosine Chlorination

The introduction of a chlorine atom to the aromatic ring of tyrosine residues, forming 3-chlorotyrosine, can profoundly alter the structure and function of proteins. This modification, catalyzed by myeloperoxidase (MPO) in the presence of hydrogen peroxide and chloride ions, is a hallmark of inflammation-associated oxidative stress. mdpi.comnih.govnih.gov The resulting changes in protein chemistry can have significant downstream effects on cellular physiology and pathophysiology.

Modification of Protein Hydrophobicity

The chlorination of tyrosine residues within a protein can lead to a notable increase in the hydrophobicity of the modified protein. cerealsgrains.org This alteration is a direct consequence of the addition of the chlorine atom to the tyrosine side chain. Studies using paper chromatography to examine chlorinated amino acids have shown that derivatives of tyrosine, lysine (B10760008), and cystine become more hydrophobic after chlorination. cerealsgrains.org This increased hydrophobicity can cause the protein to adopt a more lipophilic character. cerealsgrains.org

In the context of protein structure, this modification can disrupt the delicate balance of hydrophobic and hydrophilic interactions that dictate proper protein folding. nih.govacs.org The exposure of more hydrophobic residues can occur when the oxidation of amino acids like methionine to methionine sulfoxide (B87167) perturbs the protein's folding pattern. research-solution.com This increased surface hydrophobicity can, in turn, promote interactions with other molecules, including lipids. cerealsgrains.org For instance, the N-chlorination of multiple residues on the protein RidA generates a more negatively charged and hydrophobic molecular surface, enabling it to interact with unfolded client proteins. nih.gov

The principle of hydrophobic interaction chromatography (HIC) is based on the interactions between hydrophobic regions of proteins and a hydrophobic stationary phase. bio-works.com This technique can be used to assess changes in protein hydrophobicity, which is a critical factor for understanding protein structure, stability, and function. bio-works.com

Changes in Protein Conformation and Stability

The formation of chloramines from the reaction of hypochlorous acid (HOCl) with lysine, histidine, and arginine residues can significantly impact protein activity and structure. researchgate.net Although tyrosine chlorination is an irreversible modification that occurs more slowly, the resulting 3-chlorotyrosine is highly stable. researchgate.net

Techniques like Raman spectroscopy and dynamic light scattering (DLS) are valuable tools for studying protein conformation and stability. azom.comkdsi.ru These methods can detect changes in secondary and tertiary structure, providing insights into how modifications like chlorination affect the protein's folded state. kdsi.ru

Modulation of Protein-Protein and Protein-Ligand Interactions

The modification of tyrosine to 3-chlorotyrosine can significantly modulate a protein's ability to interact with other proteins and ligands. wikipedia.orgmdpi.comnih.gov These interactions are fundamental to most cellular processes, including signal transduction and the formation of molecular machines. wikipedia.org

The introduction of a bulky, electronegative chlorine atom can alter the electrostatic surface and shape of the protein, potentially disrupting existing binding sites or creating new ones. For example, the modification of albumin by HOCl, which includes the formation of 3-chlorotyrosine, can convert it into an inhibitor of the high-density lipoprotein (HDL) receptor, scavenger receptor class B, type 1 (SR-BI). ahajournals.org This inhibition is linked to the modification of lysine residues and the formation of N-chloramines, which can lead to irreversible binding and blockade of the receptor. ahajournals.org The inhibitory activity of albumin from patients with chronic kidney disease has been shown to correlate with its 3-chlorotyrosine content. ahajournals.org

Furthermore, the location of the chlorinated tyrosine residue is critical. Studies on apolipoprotein A-I (apoA-I), the main protein in HDL, have shown that Tyr192 is a primary site for both chlorination and nitration by MPO. idexlab.com The accessibility of this residue to the solvent appears to play a role in its reactivity. idexlab.com Lysine residues can also direct the chlorination of tyrosines within specific sequence motifs, such as the YXXK motif in apoA-I. genscript.com

Modified ProteinInteraction PartnerEffect of Tyrosine ChlorinationReference
AlbuminScavenger Receptor Class B, Type 1 (SR-BI)Inhibition of SR-BI, irreversible binding ahajournals.org
Apolipoprotein A-I (ApoA-I)Myeloperoxidase (MPO)Preferential chlorination at Tyr192 idexlab.com

Impact on Enzyme Activity and Signaling Cascades

The chlorination of tyrosine residues can have a profound impact on enzyme activity and cellular signaling cascades. bertin-bioreagent.com As a specific marker for the oxidant activity of MPO-containing cells, the presence of 3-chlorotyrosine indicates a potential for altered protein function in inflammatory environments. researchgate.net

The modification can directly affect the active site of an enzyme or an allosteric site, leading to either activation or inhibition. For example, the formation of N-chloramines by HOCl and other MPO products can significantly alter protein activity. researchgate.net

Furthermore, the disruption of protein-protein interactions within signaling pathways can have far-reaching consequences. For instance, the inhibition of the SR-BI receptor by chlorinated albumin affects HDL metabolism and could contribute to cardiovascular disease. ahajournals.org Signaling pathways are complex networks, and the alteration of a single component can lead to a cascade of downstream effects.

Cellular Damage and Repair Mechanisms Associated with this compound Formation

The formation of 3-chlorotyrosine is intrinsically linked to cellular damage, particularly damage to macromolecules. This modification serves as a stable biomarker for protein damage caused by hypochlorous acid (HOCl), a potent oxidant produced by neutrophils at sites of inflammation. acs.orgacs.org

Link to Macromolecular Damage

The presence of 3-chlorotyrosine is a clear indicator of protein damage mediated by reactive chlorine species. ahajournals.org This damage is a consequence of the inflammatory response, where enzymes like myeloperoxidase (MPO) are activated. mdpi.comresearchgate.net The accumulation of damaged proteins, lipids, and DNA is a factor in various age-related diseases. nih.gov

HOCl can damage a wide range of biological molecules, including proteins, DNA, and lipids. ahajournals.org In proteins, HOCl can oxidize sulfur-containing amino acids and form chloramines with lysine and histidine residues. acs.org The formation of 3-chlorotyrosine is a specific and stable marker of this oxidative damage. acs.orgacs.org Elevated levels of 3-chlorotyrosine have been found in various pathological conditions, including atherosclerosis, bacterial meningitis, and in the brains of individuals with autism, highlighting its association with inflammation and macromolecular damage. mdpi.comahajournals.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification of Monochlorotyrosine

Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of monochlorotyrosine. This powerful combination offers high sensitivity and specificity, allowing for the reliable identification and quantification of the compound in complex biological samples. mdpi.comresearchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS has emerged as a leading-edge technique for the analysis of a wide array of compounds, including this compound. researchgate.net Its superiority over conventional HPLC lies in the use of smaller particle sizes in the chromatography column, which results in higher resolution, improved sensitivity, and faster analysis times. researchgate.netmeasurlabs.com

A sensitive and simple UHPLC-MS/MS method has been developed for the determination of chlorotyrosine adducts. nih.gov This method involves the base hydrolysis of isolated plasma proteins to form 2-chlorophenol (B165306) from this compound adducts, which is then extracted and analyzed. nih.gov The technique has proven successful in detecting elevated levels of these markers in plasma proteins spiked with hypochlorite (B82951) and in plasma from chlorine-exposed subjects. nih.gov The use of UHPLC coupled with mass spectrometry provides accurate mass fragmentations that are crucial for structural identification and quantitative determination. researchgate.net

Key features of UHPLC-MS/MS methods for this compound analysis often include:

High Sensitivity: Capable of detecting compounds in the low femtomole range. nih.gov

Rapid Analysis: Methods can have run times as short as 14 minutes per sample. nih.gov

Accuracy: Provides reliable and reproducible quantification. chromatographyonline.com

Table 1: Representative UHPLC-MS/MS Method Parameters for Chlorophenol Analysis from this compound Adducts
ParameterDetailsReference
Limit of Detection (LOD) for 2,6-DCP2.2 μg/kg nih.gov
Calibration Curve Linearity for 2,6-DCP0.054-54 mg/kg (R² ≥ 0.9997) nih.gov
Accuracy100 ± 14% nih.gov
Precision (RSD)<15% nih.gov

High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely used and validated technique for the simultaneous detection and quantification of chlorinated tyrosine adducts in various biological samples, including whole blood, serum, and plasma. nih.gov These methods are noted for their sensitivity, accuracy, and relatively short run times. nih.govnih.gov

One established HPLC-MS/MS method allows for the analysis of 3-chlorotyrosine with a run time of only 5 minutes using just 50 μL of a sample. nih.gov The process involves enzymatic digestion of the sample followed by solid-phase extraction for purification before injection into the HPLC-MS/MS system. nih.gov Validation of such methods has demonstrated high accuracy and precision, with coefficients of variation for quality control samples typically being low. nih.gov For instance, a method for 3-chloro-L-tyrosine showed intra- and inter-assay coefficients of variation below 7.73% and 6.94%, respectively. nih.gov

Table 2: Performance Characteristics of a Validated HPLC-MS/MS Method for 3-Chlorotyrosine
ParameterValueReference
Sample Volume50 µL nih.govnih.gov
Run Time5 minutes nih.gov
Linear Range (Blood)2.0-200 ng/mL nih.gov
Linear Range (Tissue)4.0-400 ng/g nih.gov
Intra-assay CV (Blood & Lung)< 7.73% nih.gov
Inter-assay CV (Blood & Lung)< 6.94% nih.gov
LOD for Cl-Tyr0.443 ng/mL nih.gov
Accuracy≥ 93% nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope dilution mass spectrometry (IDMS) is considered a reference technique for quantitative analysis due to its high precision and accuracy. nih.gov The principle of IDMS involves the use of a stable, isotopically labeled internal standard of the analyte of interest. nih.govptb.de This standard is added to the sample at an early stage of the preparation process. ptb.de Because the isotopically labeled standard behaves almost identically to the native analyte throughout extraction, purification, and ionization, it allows for the correction of any sample loss during preparation and variations in mass spectrometer response. nih.govptb.de

For this compound, isotopically enriched versions, such as those containing ³⁷Cl, are used. nih.gov The mass spectrometer can distinguish between the native and the labeled compound based on their mass-to-charge ratio, and the ratio of their signals is used for precise quantification. nih.govnih.gov This approach significantly enhances the reliability of the quantitative data, making it invaluable for clinical and research applications where high accuracy is paramount. nih.govmdpi.com

Sample Preparation Strategies for Biological Matrices

The complexity of biological matrices such as plasma, blood, and tissue necessitates thorough sample preparation to remove interfering substances and isolate the target analyte before LC-MS/MS analysis. chromatographyonline.comtaylorfrancis.comnih.gov

Protein Hydrolysis Techniques

Since this compound is often formed as an adduct on proteins, a hydrolysis step is required to release the free amino acid for analysis. nih.govacs.org

Common methods for protein hydrolysis include:

Acid Hydrolysis: This is a widely used method, typically involving heating the protein sample with 6 M hydrochloric acid at around 110°C for 24 hours. libretexts.org A faster microwave-based method can also be used, reducing the time to 5-30 minutes at temperatures up to 200°C. libretexts.org While effective for many amino acids, this method can have limitations. diva-portal.org

Enzymatic Hydrolysis: This technique uses enzymes, such as pronase, to digest proteins under milder conditions. nih.govacs.org In some protocols, plasma proteins are digested with pronase, trypsin, or pepsin before LC-MS/MS analysis. acs.org Enzymatic digestion is a key step in many bottom-up proteomics approaches. mdpi.com

Alkaline Hydrolysis: This method, often using sodium hydroxide, serves as a complementary technique to acid hydrolysis, particularly for the analysis of specific amino acids that may be degraded by acid. diva-portal.org

The choice of hydrolysis method is critical as it can affect the final quantification, and no single method is perfect for recovering all amino acids. diva-portal.org

Extraction and Purification Methods

Following hydrolysis, the sample must be cleaned up to remove salts, lipids, and other macromolecules that can interfere with LC-MS/MS analysis. taylorfrancis.comresearchgate.net

Key extraction and purification techniques include:

Protein Precipitation: This is a simple and common first step to remove the bulk of proteins from a biological sample. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying and concentrating analytes from complex mixtures. nih.gov Reversed-phase SPE using a C18 column is frequently employed to purify digests of plasma proteins. acs.org Different SPE sorbents can be used depending on the properties of the analyte and the matrix. waters.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases.

Filtration: Ultra-centrifugal filters (e.g., 3 kDa or 10 kDa molecular weight cut-off) are often used to separate the hydrolyzed peptides and amino acids from larger undigested proteins and enzymes. acs.org

These preparation steps are crucial for obtaining a clean extract, which minimizes matrix effects and ensures the sensitivity and reliability of the subsequent chromatographic and mass spectrometric analysis. chromatographyonline.comresearchgate.net

Addressing Matrix Effects in Complex Samples

The accurate quantification of 3-chlorotyrosine (3-Cl-Tyr) in complex biological matrices such as plasma, serum, whole blood, and tissue is a significant analytical challenge primarily due to the "matrix effect". bataviabiosciences.com A matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, interfering compounds in the sample. bataviabiosciences.comnih.gov These effects can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte's true concentration, thereby compromising the accuracy and precision of the results. bataviabiosciences.com Biological samples are inherently complex, containing a multitude of components like proteins, salts, phospholipids, and metabolites that can interfere with the analysis. medipharmsai.com

Several strategies are employed throughout the analytical workflow to mitigate or eliminate matrix effects in this compound analysis. These approaches can be broadly categorized into sample preparation, chromatographic separation, and detection techniques.

Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest.

Protein Precipitation (PPT): A common first step for plasma or serum samples is protein precipitation, often using organic solvents like acetone. mdpi.com This process denatures and removes the bulk of proteins, which are a major source of matrix interference. medipharmsai.com

Solid-Phase Extraction (SPE): SPE is a highly effective clean-up technique used to isolate this compound from the sample digest. oup.comacs.org It involves passing the sample through a sorbent material that retains the analyte while other matrix components are washed away. Reversed-phase C18 cartridges are frequently used for this purpose. acs.org

Liquid-Liquid Extraction (LLE): LLE is another technique used to separate the analyte from the matrix based on its solubility in two immiscible liquid phases. medipharmsai.com One study successfully developed a method for plasma analysis using LLE without the need for further SPE cleanup. mdpi.com

Enzymatic Digestion: Since this compound often exists as a modification on proteins, enzymatic digestion (e.g., using pronase) is necessary to release the free amino acid before extraction and analysis. oup.comacs.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is crucial for separating this compound from other sample components before it enters the mass spectrometer. oup.comsdstate.edu Optimizing chromatographic conditions, such as the mobile phase composition and gradient, can resolve the analyte from interfering substances, minimizing co-elution and thus reducing matrix effects. medipharmsai.com

Isotope Dilution: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A known concentration of a compound structurally identical to the analyte but with a heavier mass (e.g., ¹³C₆-3-chlorotyrosine) is added to the sample at the beginning of the preparation process. mdpi.comoup.com The SIL-IS experiences the same matrix effects and processing variations as the native analyte. By measuring the ratio of the native analyte to the SIL-IS, any signal suppression or enhancement can be accurately compensated for, leading to highly reliable quantification. oup.com

The table below summarizes various approaches used in research to handle complex matrices for 3-Cl-Tyr analysis.

Analytical Approach Sample Matrix Key Sample Preparation Steps Purpose of the Step Reference
Isotope Dilution HPLC-MS/MSWhole Blood, Serum, PlasmaPronase digestion, Solid-Phase Extraction (SPE)Release of 3-Cl-Tyr from proteins; Removal of interfering matrix components. oup.com
LC-MS/MSPlasmaProtein precipitation with acetone, Liquid-Liquid Extraction (LLE)Removal of proteins; Extraction of analyte without SPE. mdpi.com
LC/ESI-MS/MSBlood, Lung TissueProtein precipitation, Derivatization with dansyl chlorideRemoval of proteins; Enhancement of analytical sensitivity. nih.gov
UHPLC-MS/MSPlasmaBase hydrolysis of protein adductsRelease of a derivative marker (2,6-DCP) from protein adducts. sdstate.edu

This table is interactive and can be sorted by column headers.

Considerations for Sensitivity, Specificity, and Reproducibility in Research

The reliability and utility of this compound as a biomarker depend heavily on the analytical method's performance, which is defined by its sensitivity, specificity, and reproducibility. nih.govlabtestsonline.org.uk

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected and quantified. labtestsonline.org.uk It is typically expressed by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). High sensitivity is critical for measuring the low baseline levels of 3-Cl-Tyr that may be present in healthy individuals and for detecting small but significant increases associated with inflammatory diseases or low-level chlorine exposure. oup.comresearchgate.net For instance, a validated LC-MS/MS method reported an LOD of 0.443 ng/mL and an LOQ of 2.50 ng/mL for 3-Cl-Tyr in serum, which was sufficient to measure baseline levels in healthy and diseased populations. oup.com Another highly sensitive method achieved an LOD of 0.030 ng/mL and an LOQ of 0.098 ng/mL in human plasma. mdpi.com

Specificity is the ability of an analytical method to differentiate and quantify the target analyte (3-Cl-Tyr) exclusively, without interference from other structurally similar or co-eluting compounds. labtestsonline.org.uk In the context of this compound, potential interferents include the parent amino acid tyrosine, as well as other halogenated or nitrated forms like 3,5-dichlorotyrosine and 3-nitrotyrosine. mdpi.comoup.com Tandem mass spectrometry (MS/MS) offers exceptional specificity through a technique called Multiple Reaction Monitoring (MRM). researchgate.net In MRM, a specific precursor ion (the ionized 3-Cl-Tyr molecule) is selected and fragmented, and then a specific product ion is monitored. This unique precursor-to-product ion transition acts as a highly specific fingerprint for the analyte, minimizing the risk of false positives from other substances in the matrix. researchgate.netportlandpress.com

Reproducibility describes the precision of the analytical method, or the degree of agreement between results when the analysis is repeated on the same sample. nih.govlabtestsonline.org.uk It is assessed through intra-assay precision (within the same analytical run) and inter-assay precision (between different runs on different days). oup.com High reproducibility is essential for ensuring that observed changes in 3-Cl-Tyr levels are due to true biological variation rather than analytical variability, allowing for reliable comparison of results over time and across different laboratories. nih.gov Reproducibility is typically reported as the coefficient of variation (%CV), with lower values indicating higher precision. Validated methods for 3-Cl-Tyr quantification report excellent reproducibility, with intra- and inter-assay %CVs often below 10% or even 7%. oup.comnih.gov

The following table presents key performance metrics from several validated methods for 3-Cl-Tyr quantification, illustrating the levels of sensitivity and reproducibility achieved in research.

Method Matrix LOD (ng/mL) LOQ (ng/mL) Intra-assay Precision (%CV) Inter-assay Precision (%CV) Reference
HPLC-MS/MSSerum/Plasma0.4432.50≤ 7.0%≤ 10.0% oup.com
LC-MS/MSPlasma0.0300.098< 10%< 10% mdpi.com
LC/ESI-MS/MSBloodNot Reported2.0< 7.73%< 6.94% nih.gov
DART-MS/MSPlasma200 (0.2 µg/mL)500 (0.5 µg/mL)< 15%< 15% researchgate.net

This table is interactive and can be sorted by column headers.

Monochlorotyrosine As a Mechanistic Biomarker in Research Models

Specificity for Myeloperoxidase-Derived Hypochlorous Acid Activity

Monochlorotyrosine, specifically 3-chlorotyrosine, is widely regarded as a specific biomarker for the in vivo activity of the myeloperoxidase (MPO)-hydrogen peroxide-chloride system. nih.gov MPO is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes. mdpi.comhycultbiotech.com Upon activation of these phagocytic cells during an inflammatory response, MPO is released and catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce the potent oxidant, hypochlorous acid (HOCl). nih.govmdpi.comhycultbiotech.com

The formation of 3-chlorotyrosine occurs when HOCl or HOCl-derived chloramines react with tyrosine residues on proteins. nih.govacs.org This chlorination reaction is highly specific. Studies have demonstrated that 3-chlorotyrosine is not formed when proteins are exposed to other biologically relevant oxidants such as hydroxyl radical, copper, iron, peroxynitrite, or other peroxidases like lactoperoxidase and horseradish peroxidase. nih.gov Myeloperoxidase is the only known human enzyme capable of generating HOCl under physiological conditions, making the detection of 3-chlorotyrosine a unique "footprint" of MPO activity. nih.govresearchgate.nettandfonline.com

This specificity has been leveraged in numerous research models to implicate MPO-driven oxidative damage in various disease states. For instance, elevated levels of 3-chlorotyrosine have been detected in low-density lipoprotein (LDL) isolated from human atherosclerotic intima, suggesting a role for MPO in LDL oxidation, a key event in atherogenesis. nih.govmdpi.com Similarly, its presence in bronchoalveolar lavage fluid and tracheal aspirates has linked MPO-derived oxidants to lung diseases like cystic fibrosis and chronic lung disease in premature infants. nih.govatsjournals.org

The reaction pathway involves the electrophilic substitution of chlorine onto the aromatic ring of tyrosine, primarily at the ortho position, to form 3-chlorotyrosine. oup.com This product is chemically stable, allowing for its reliable detection and quantification in biological samples using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.govresearchgate.net

Indicator of Oxidative and Inflammatory Stress in Biological Systems

The presence of 3-chlorotyrosine in biological systems is a strong indicator of both oxidative and inflammatory stress. researcher.life Inflammation is characterized by the recruitment and activation of immune cells, particularly neutrophils. hycultbiotech.com Activated neutrophils produce a "respiratory burst," generating large amounts of reactive oxygen species (ROS), including the superoxide (B77818) anion and its downstream product, hydrogen peroxide. hycultbiotech.commdpi.com Myeloperoxidase, released from neutrophil granules, utilizes this hydrogen peroxide to generate hypochlorous acid, which in turn chlorinates tyrosine residues to form 3-chlorotyrosine. hycultbiotech.comatsjournals.org

Therefore, elevated levels of 3-chlorotyrosine directly reflect the activation of the MPO-H₂O₂-Cl⁻ system, a hallmark of neutrophil-mediated inflammation. nih.govresearchgate.net Its detection provides evidence of the involvement of these phagocytic cells in the pathophysiology of various inflammatory conditions.

Research has documented increased levels of 3-chlorotyrosine in a wide array of inflammatory diseases, including:

Atherosclerosis: Found in atherosclerotic lesions and in LDL and high-density lipoprotein (HDL) from affected individuals. nih.govpnas.org

Rheumatoid Arthritis: Detected in the synovial fluid of patients. oup.com

Cystic Fibrosis: Measured in the airways of young children with the disease. atsjournals.orgoup.com

Chronic Lung Disease of Prematurity: Found in tracheal aspirates of preterm infants. nih.gov

Bacterial Meningitis: Levels are elevated in the cerebrospinal fluid. mdpi.com

Asthma: Increased concentrations are found in plasma proteins. hmdb.ca

The quantification of 3-chlorotyrosine serves as a valuable tool in research models to assess the intensity of the inflammatory response and the extent of associated oxidative damage. oup.com For example, in a study of preterm infants, higher levels of 3-chlorotyrosine were associated with more severe respiratory disease and the presence of infection. nih.gov

Correlation with Molecular and Cellular Damage Footprints

The formation of 3-chlorotyrosine is not an isolated event but rather occurs in concert with other forms of molecular and cellular damage induced by oxidative stress. Research findings have established correlations between the levels of 3-chlorotyrosine and other biomarkers of oxidative damage.

Protein Carbonyls: Protein carbonyls are a general marker of protein oxidation and can be formed through various oxidative pathways. imrpress.comaging-us.com Studies have shown a positive correlation between the levels of 3-chlorotyrosine and protein carbonyls in various biological samples, such as tracheal aspirates from preterm infants and synovial fluid from rheumatoid arthritis patients. nih.govoup.com In one study on rheumatoid arthritis, protein carbonyls in synovial fluid were associated with both MPO concentration and 3-chlorotyrosine levels. oup.com However, the correlation is not always strong, suggesting that other oxidant-generating systems besides MPO contribute to protein carbonylation. nih.govatsjournals.org

Lipid Peroxidation: The potent oxidants generated by the MPO system can also initiate lipid peroxidation, a process that damages cell membranes. While direct correlational studies in complex biological systems are challenging, the co-occurrence of elevated 3-chlorotyrosine and markers of lipid peroxidation is often observed in inflammatory conditions where MPO is active. MPO-derived oxidants are known to oxidize lipids in low-density lipoprotein (LDL), contributing to the formation of oxidized LDL (oxLDL), a key player in atherosclerosis. mdpi.com

DNA Damage: Hypochlorous acid can react with DNA bases, leading to the formation of chloramines and potentially causing DNA strand breaks. tandfonline.com While 3-chlorotyrosine is a marker of protein damage, its presence indicates an environment rich in HOCl, which can also damage DNA. Studies have investigated the relationship between markers of protein oxidation, like 3-chlorotyrosine, and DNA damage markers, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), in conditions like Alzheimer's disease and bacterial meningitis. mdpi.commdpi.com For instance, in pediatric bacterial meningitis, elevated levels of both protein and DNA oxidation biomarkers were observed in the cerebrospinal fluid. mdpi.com

The following table summarizes research findings on the correlation between 3-chlorotyrosine and other damage markers:

Disease/ConditionSample TypeCorrelated Damage MarkerCorrelation FindingReference
Chronic Lung Disease (Preterm Infants)Tracheal Aspirate ProteinsProtein CarbonylsPositive correlation observed. nih.gov
Rheumatoid ArthritisSynovial FluidProtein CarbonylsPositive correlation (r=0.66, P=0.003). oup.com
Rheumatoid ArthritisSynovial FluidMyeloperoxidase (MPO)Positive correlation (r=0.69, P=0.001). oup.com
Bacterial MeningitisCerebrospinal FluidLeukocyte CountPositive correlation (Rho 0.359, p = 0.0005). mdpi.com

Interpretation Challenges and Limitations in Mechanistic Studies

While 3-chlorotyrosine is a highly specific biomarker, its use in mechanistic studies is not without challenges and limitations.

Underestimation of MPO Activity: One significant limitation is that the measured levels of 3-chlorotyrosine may underestimate the total activity of the MPO-HOCl system. researchgate.netreading.ac.uk This is because 3-chlorotyrosine itself can be further oxidized by other inflammatory oxidants present at sites of inflammation, such as peroxynitrite or even excess hypochlorous acid, leading to its degradation. acs.orgresearchgate.netreading.ac.uk Studies have shown that both free and protein-bound 3-chlorotyrosine can be lost upon exposure to these oxidants. researchgate.netnih.gov This degradation could explain some discrepancies in reported 3-chlorotyrosine levels across different studies. researchgate.net

Metabolism: The biological stability of 3-chlorotyrosine has been questioned, as it can be metabolized. researchgate.net This metabolic clearance means that the measured concentration reflects a snapshot in time and may not represent the cumulative production over the course of an inflammatory event.

Distinguishing Endogenous vs. Exogenous Sources: Elevated levels of 3-chlorotyrosine are found in individuals with various inflammatory diseases who have not been exposed to external chlorine sources. researcher.lifeacs.org This makes it challenging to use 3-chlorotyrosine alone as a definitive biomarker for exposure to exogenous chlorine gas, as low-level exposure might produce concentrations that overlap with those seen in inflammatory conditions. acs.org Research is ongoing to identify site-specific chlorinated peptides that might offer a more unambiguous indicator of external chlorine exposure. researcher.lifeacs.org

Analytical Challenges: While sensitive methods like GC-MS and LC-MS/MS exist, they require specialized equipment and expertise. nih.gov Furthermore, care must be taken to avoid the artificial generation of 3-chlorotyrosine during sample preparation and analysis. nih.gov

The following table outlines the key challenges and limitations:

Challenge/LimitationDescriptionImplication for Mechanistic StudiesReference
Further Oxidation/Degradation3-chlorotyrosine can be degraded by other inflammatory oxidants like peroxynitrite and excess HOCl.Measured levels may underestimate the true extent of MPO-derived oxidation. acs.orgresearchgate.netreading.ac.uknih.gov
MetabolismThe biomarker can be metabolized and cleared from the system.Levels reflect a point in time, not necessarily cumulative production. researchgate.net
Endogenous FormationElevated levels are common in inflammatory diseases without external exposure.Difficult to distinguish between endogenous production and exogenous exposure to chlorine. researcher.lifeacs.org
Analytical ComplexityRequires sensitive and specific techniques like mass spectrometry.Potential for artifact generation during sample workup must be controlled. nih.gov

Computational and Mechanistic Modeling Approaches in Monochlorotyrosine Research

Molecular Dynamics Simulations of Protein Chlorination Events

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov In the context of monochlorotyrosine research, MD simulations provide atomic-level insights into the events leading to the chlorination of tyrosine residues within proteins. These simulations can model the conformational changes in proteins that may expose or shield tyrosine residues, influencing their susceptibility to attack by reactive chlorine species. nih.gov

The process of protein chlorination is a "rare event," meaning it does not happen frequently or predictably, making it challenging to study with traditional experimental methods. mdpi.com MD simulations are particularly useful for capturing and analyzing such rare events, providing a detailed picture of the reaction dynamics. mdpi.comnih.gov By simulating the interactions between proteins and chlorinating agents, researchers can identify the specific structural features and conditions that favor the formation of this compound.

Recent advancements in computational power and algorithms have made it possible to run MD simulations on the microsecond and even millisecond timescales, which is often necessary to observe significant biological events like protein conformational changes. nih.gov This allows for a more accurate and comprehensive understanding of how and why specific tyrosine residues become chlorinated in a complex biological environment.

Kinetic Modeling of Reactive Chlorine Species Generation and Reaction

Kinetic modeling is a mathematical approach used to understand the rates of chemical reactions and the factors that influence them. In the study of this compound, kinetic models are essential for describing the generation of reactive chlorine species (RCS) and their subsequent reaction with tyrosine.

RCS, such as hypochlorous acid (HOCl), are often generated during inflammatory processes by enzymes like myeloperoxidase (MPO). mdpi.com Kinetic models can simulate the complex network of reactions involved in the production of these species. For instance, studies have used kinetic modeling to understand the formation of chlorine dioxide, a process that involves multiple reactive intermediates. nih.gov These models can help to predict the concentrations of different RCS over time under various conditions.

The reaction between RCS and tyrosine to form this compound is also a key focus of kinetic modeling. The rate of this reaction can be influenced by several factors, including the pH, the concentration of reactants, and the presence of other molecules that can compete for the RCS. researchgate.net By developing detailed kinetic models, researchers can identify the key reaction steps and intermediates, providing a quantitative understanding of how this compound is formed in biological systems. nih.gov

Another study investigated the generation of both RCS and reactive oxygen species (ROS) in an electro-oxidation system. nih.gov This research identified distinct stages in the degradation process, with different reactive species dominating each stage. nih.gov In the initial stage, free chlorine and various RCS were the primary drivers of the reaction. nih.gov This type of multi-stage kinetic analysis is crucial for understanding the complex interplay of different reactive species in biological and environmental systems.

Mechanistic Models for Understanding Disease Processes at the Molecular Level

Mechanistic models aim to represent the causal relationships between molecular components and their impact on cellular processes and, ultimately, disease. d-nb.infonih.gov These models are built on existing biological knowledge and can be refined with experimental data. d-nb.info In the context of this compound, mechanistic models are used to understand how its formation is linked to the pathology of various diseases.

Mechanistic models are not limited to a single type of modeling approach. They can incorporate various mathematical frameworks, such as systems of differential equations or Boolean networks, to describe the dynamics of the system. d-nb.info A key advantage of these models is their ability to infer information about "hidden variables," which are cellular components or processes that cannot be directly measured. d-nb.info

The development of tools like MEMMAL (MEchanistic Modeling with MAchine Learning) allows for the integration of machine learning approaches with traditional mechanistic models. frontiersin.org This combination can lead to the creation of more comprehensive models that can generate new, data-driven hypotheses for experimental testing. frontiersin.org

Ultimately, the goal of these mechanistic models is to provide a deeper understanding of disease processes at the molecular level, which can aid in the identification of new therapeutic targets and the development of more personalized treatments. d-nb.infonih.gov By elucidating the role of specific modifications like tyrosine chlorination, these models can help to bridge the gap between molecular events and clinical outcomes.

Future Directions and Emerging Research Avenues

Integration with Proteomics and Oxidomics for Comprehensive Characterization

The identification of specific proteins modified by 3-chlorotyrosine is crucial for understanding its functional consequences. The integration of proteomics with "oxidomics," the large-scale study of oxidative modifications, is a key future direction. Mass spectrometry-based techniques are at the forefront of this effort, enabling the identification and quantification of 3-chlorotyrosine and other oxidative post-translational modifications (oxPTMs) in complex biological samples. mdpi.comresearchgate.net

Advanced mass spectrometry methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are being developed to simultaneously measure multiple oxidized amino acids, including 3-chlorotyrosine, 3-nitrotyrosine, and o,o'-dityrosine. researcher.lifemdpi.com This multi-analyte approach provides a more complete picture of the oxidative environment in diseases like interstitial lung disease. researcher.life Furthermore, targeted mass spectrometry can be used to search for peptides containing specific oxidative modifications, facilitating the identification of the exact proteins being altered. mdpi.com Isotope dilution mass spectrometry offers a highly sensitive and specific method for quantifying low levels of 3-chlorotyrosine in biological samples like apolipoprotein B-100, a protein implicated in atherosclerosis. researchgate.net

Development of Novel Probes and Imaging Techniques for Real-Time Detection

Visualizing the formation of 3-chlorotyrosine in real-time within living cells and tissues is a significant goal that could revolutionize our understanding of its dynamics. While antibodies against 3-chlorotyrosine allow for its detection in fixed cells, the development of novel fluorescent probes offers the potential for real-time imaging in living systems. researchgate.net

Current research focuses on creating probes that are highly sensitive and specific for hypochlorous acid, the precursor to 3-chlorotyrosine. acs.orgnih.gov For instance, fluorescent probes like HDI-HClO have been developed to track intracellular HClO levels with excellent specificity and sensitivity. acs.org The development of activatable fluorescent probes, which exhibit a change in their fluorescent properties upon reacting with their target, is a particularly promising area. nih.govrsc.org These probes could be used for in vivo imaging to monitor MPO activity and the resulting formation of 3-chlorotyrosine in various disease models. nih.govharvard.edu The ultimate aim is to develop probes that can directly and specifically detect 3-chlorotyrosine itself, providing a more direct measure of this specific protein modification.

Exploring Downstream Signaling Pathways Impacted by Monochlorotyrosine Formation

A critical area of future research is to elucidate the downstream signaling pathways that are affected by the formation of 3-chlorotyrosine. The modification of tyrosine residues can have profound effects on protein function, potentially altering enzyme activity and interfering with signal transduction cascades. researchgate.net

For example, studies have shown that free 3-chlorotyrosine can induce the migration of aortic smooth muscle cells, a key process in vascular lesion formation. nih.gov This effect is mediated, at least in part, by an increase in superoxide (B77818) anion production and the activation of the ERK1/2 signaling pathway. nih.gov Further investigation into how protein-bound 3-chlorotyrosine alters cellular signaling is needed. This includes examining its impact on G-protein coupled receptor (GPCR) signaling, as many GPCRs are regulated by tyrosine phosphorylation. nih.gov Understanding these downstream effects will provide a mechanistic link between 3-chlorotyrosine formation and the cellular responses observed in inflammatory diseases. wikipedia.orgnih.gov

Comparative Studies Across Diverse Biological Systems and Models

To fully grasp the significance of 3-chlorotyrosine, it is essential to conduct comparative studies across a wide range of biological systems and disease models. While much of the research has focused on human diseases, examining its presence and effects in other organisms can provide valuable insights.

For instance, 3-chlorotyrosine has been identified as a biomarker of chlorine exposure in plants, such as pine needles and ivy leaves. rsc.org In the context of human health, elevated levels of 3-chlorotyrosine have been found in various conditions, including lung diseases like asthma and cystic fibrosis, neurodegenerative diseases, and renal diseases. mdpi.com Comparative analyses of 3-chlorotyrosine levels in different patient populations, such as those with colorectal cancer versus healthy controls, have also been informative. mdpi.com Expanding these studies to include a broader array of animal models and even different kingdoms of life will help to uncover conserved and species-specific roles of this modification. arxiv.orgnih.govmghpcc.orgplos.org

Mechanistic Linkages to Cellular Dysfunction Beyond Direct Protein Modification

The formation of 3-chlorotyrosine is a direct modification of proteins, but its consequences may extend beyond altering the function of the chlorinated protein itself. Future research will need to explore the broader mechanistic linkages between 3-chlorotyrosine and cellular dysfunction.

One potential mechanism is the impact on microtubule dynamics. It has been suggested that 3-chlorotyrosine, similar to 3-nitrotyrosine, could be incorporated into α-tubulin, thereby altering microtubule function and contributing to cellular injury during inflammation. pnas.orgpnas.org Another area of investigation is the role of 3-chlorotyrosine in mitochondrial dysfunction. Mitochondrial dysfunction is a central factor in many chronic diseases and involves processes like increased reactive oxygen species production and altered metabolism, which could be influenced by the presence of chlorinated proteins. mdpi.comnih.govyoutube.com Exploring these indirect and systemic effects will be crucial for a complete understanding of the pathological role of 3-chlorotyrosine.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying monochlorotyrosine in biological samples, and how do they differ in sensitivity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry (MS) are widely used. HPLC offers cost-effective separation but may require derivatization for sensitivity . MS-based methods (e.g., LC-MS/MS) provide higher specificity and lower detection limits, especially for trace amounts in complex matrices like plasma or tissue homogenates. Validation should include spike-recovery experiments and calibration curves using deuterated internal standards to account for matrix effects .

Q. How is this compound validated as a biomarker of oxidative stress in experimental models?

  • Methodological Answer : Correlate this compound levels with established markers of reactive oxygen species (ROS), such as 8-isoprostane or myeloperoxidase activity. Use controlled in vitro systems (e.g., hypochlorous acid-treated tyrosine) to establish baseline chlorination kinetics. In in vivo studies, ensure tissue-specific sampling protocols to avoid artifactual oxidation during sample preparation. Statistical analysis should include multivariate regression to account for confounding variables like diet or inflammation .

Q. What protocols are recommended for extracting this compound from protein-rich samples?

  • Methodological Answer : Hydrolyze proteins using 6 M HCl at 110°C for 24 hours under nitrogen to prevent further oxidation. Remove lipids via solid-phase extraction (C18 columns) and quantify recovery rates using isotopically labeled standards. For cell culture samples, include protease inhibitors during lysis to minimize post-collection protein degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound levels reported across different detection platforms (e.g., ELISA vs. LC-MS)?

  • Methodological Answer : Perform cross-validation using split-sample analysis. ELISA may overestimate due to antibody cross-reactivity with structurally similar compounds (e.g., dichlorotyrosine), whereas LC-MS provides isomer-specific quantification. Use Bland-Altman plots to assess agreement between methods and establish platform-specific correction factors . Additionally, validate antibodies with knockout models or competitive inhibition assays to confirm specificity .

Q. What experimental strategies optimize the synthesis of isotopically labeled this compound for tracer studies?

  • Methodological Answer : Chlorinate tyrosine using NaOCl or myeloperoxidase-H2O2-Cl⁻ systems in the presence of deuterated water (D2O) to incorporate stable isotopes. Purify via reverse-phase chromatography and confirm isotopic enrichment using high-resolution MS. For metabolic tracing, validate cellular uptake kinetics in relevant models (e.g., macrophages) and adjust labeling duration to account for turnover rates .

Q. How should researchers address contradictory findings on this compound’s role in disease pathogenesis (e.g., atherosclerosis vs. neurodegenerative disorders)?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to identify study biases, such as differences in sample populations (e.g., age, comorbidities) or methodological variability (e.g., sample storage conditions). Use pathway enrichment analysis to explore tissue-specific mechanisms—for example, myeloperoxidase activity in vascular vs. neuronal tissues. Experimental follow-ups should include conditional knockout models to isolate this compound’s effects from broader oxidative pathways .

Q. What integrative approaches are recommended for studying this compound in multi-omics datasets?

  • Methodological Answer : Combine proteomics (to identify chlorinated protein targets) with transcriptomics (to map ROS-responsive genes). Use network analysis tools like STRING or Cytoscape to identify hubs linking this compound to pathways like NF-κB signaling. Validate computationally predicted interactions with co-immunoprecipitation or surface plasmon resonance assays .

Guidelines for Data Presentation and Reproducibility

  • Experimental Details : Document reaction conditions (e.g., pH, temperature) and instrument parameters (e.g., LC gradient profiles) exhaustively to enable replication. For novel protocols, include troubleshooting steps (e.g., optimizing HCl hydrolysis duration to avoid tyrosine degradation) .
  • Statistical Reporting : Provide raw data distributions and effect sizes alongside p-values. Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed datasets .
  • Visualization : Avoid overcrowding figures with redundant structural diagrams. Prioritize heatmaps for omics data and line graphs for kinetic studies, adhering to journal-specific formatting guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.